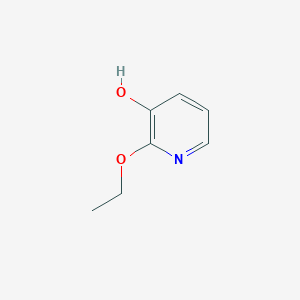

2-Ethoxypyridin-3-ol

Descripción

Evolution of Research Perspectives on Alkoxypyridinols

The study of alkoxypyridinols, a class of compounds characterized by a pyridine (B92270) ring substituted with both an alkoxy and a hydroxyl group, has evolved considerably over the years. Initially, research was centered on the fundamental synthesis and characterization of these molecules. Early studies often focused on the derivatization of pyridines and the exploration of their basic chemical reactivity.

More recently, the focus has shifted towards the application of alkoxypyridinols as key structural motifs in medicinal chemistry and materials science. The arrangement of the alkoxy and hydroxyl groups on the pyridine ring offers unique electronic and steric properties, making them valuable scaffolds for the development of novel compounds. The nitrogen atom in the pyridine ring, combined with the oxygen-containing substituents, allows for a range of intermolecular interactions, which is a desirable feature in the design of biologically active molecules and functional materials. Research has also delved into the role of alkoxypyridinols as radical-trapping antioxidants, with studies comparing their reactivity to that of equivalently substituted phenols. uni.luwikipedia.org

Significance within Contemporary Chemical and Biological Sciences

In contemporary science, the significance of 2-Ethoxypyridin-3-ol and related alkoxypyridinols lies in their role as versatile building blocks. The presence of multiple functional groups on the pyridine core allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

In the biological sciences, pyridinol derivatives are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets. This has led to their widespread use in drug discovery programs. For instance, the pyridone scaffold, a tautomeric form of hydroxypyridine, is found in numerous compounds with antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govzju.edu.cn

The specific compound this compound, with its ethoxy and hydroxyl groups, provides two distinct points for chemical modification. This dual functionality is highly valuable in combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

Interdisciplinary Relevance in Advanced Materials and Medicinal Chemistry Research

The interdisciplinary relevance of this compound is most prominent at the intersection of medicinal chemistry and advanced materials research.

In medicinal chemistry, this compound has been utilized as a key intermediate in the synthesis of novel therapeutic agents. For example, it has been employed in the preparation of sulfonamide derivatives that act as inhibitors of the Nav1.7 sodium channel, a target for pain therapeutics. rsdjournal.org Furthermore, its derivatives have been explored in the context of creating compounds for the treatment of serotonin-related diseases.

In the realm of advanced materials, the pyridine scaffold is of interest for the development of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate to metal ions, and the other substituents can be modified to tune the properties of the resulting material. While direct applications of this compound in materials science are not extensively documented, the broader class of pyridinol derivatives serves as important ligands in the design of functional materials with potential applications in catalysis and electronics.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 188670-05-5 |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.16 g/mol |

| Appearance | Powder |

| Hazard | Irritant |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGGQAFOLDDVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468965 | |

| Record name | 2-ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188670-05-5 | |

| Record name | 2-ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethoxypyridin 3 Ol

Chemoselective Synthetic Pathways and Strategies

The synthesis of 2-Ethoxypyridin-3-ol is a multi-faceted process that can be approached through various strategic pathways. These routes are designed to selectively target the desired molecular architecture while minimizing the formation of unwanted byproducts.

Multi-step Organic Synthesis Routes and Optimization

The creation of this compound and its derivatives often involves multi-step synthetic sequences. vulcanchem.comsavemyexams.comlibretexts.org A common strategy begins with a commercially available and appropriately substituted pyridine (B92270) precursor. google.com For instance, the synthesis can be initiated from a starting material like 2-aminopyridin-3-ol. mdpi.com One documented approach involves the reaction of 3-amino-2-chloropyridine (B31603) with trifluoroethanol and trifluoroacetic acid, followed by the addition of t-butyl nitrite. google.com

Optimization of these multi-step routes is crucial for maximizing yield and purity. This can involve the careful selection of reagents, solvents, and reaction conditions. For example, in the synthesis of related substituted pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl or heteroaryl groups. researchgate.net The use of a directed ortho-metalation reaction on 2-ethoxypyridine (B84967) has also been described as a viable method for producing precursors like 2-ethoxy-3-pyridylboronic acid, which is a versatile reagent for further functionalization. researchgate.net

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity, the control of the position at which a reaction occurs, is a critical aspect of synthesizing substituted pyridines like this compound. Researchers have developed methods to achieve specific substitution patterns. For example, the reaction of pyridine N-oxides with benzynes can be manipulated to regioselectively yield 2-(2-hydroxyaryl)pyridines by modifying reaction conditions, such as the inclusion of ethyl propiolate. rsc.orgnih.gov The formation of 3,4-pyridyne intermediates from 3-chloro-2-ethoxypyridine (B70323) allows for regioselective difunctionalization. researchgate.net

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a key consideration, particularly when chiral centers are present in derivatives of this compound. amazon.com While the core structure of this compound itself is achiral, the synthesis of its chiral derivatives necessitates stereoselective methods. beilstein-journals.orgrsc.org This can involve the use of chiral catalysts or starting materials derived from natural sources. beilstein-journals.orgnobelprize.org For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through processes like stereoselective aminohydroxylation. beilstein-journals.org

Novel Reagents and Catalytic Systems in Synthesis

The development of novel reagents and catalytic systems has significantly advanced the synthesis of complex organic molecules, including pyridine derivatives. tcichemicals.comgoogle.com In the context of pyridine synthesis, various catalysts have been employed to enhance reaction efficiency and selectivity.

Table 1: Examples of Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Example | Application | Reference |

| Palladium Catalyst | Pd-XPhos precatalyst | Suzuki-Miyaura cross-coupling reactions | acs.org |

| Ruthenium Catalyst | Grubbs' catalysts | Olefin metathesis | nobelprize.orgwikipedia.org |

| Copper Catalyst | Copper(I) chloride | Reaction of trichloroacetyl chloride with acrylonitrile | google.com |

| Organocatalysts | L-proline | Asymmetric transformations | google.com |

The use of supported ionic liquid phase (SILP) catalysts in continuous flow systems is an emerging area that offers potential for more sustainable and efficient synthetic processes. mdpi.com These systems can improve the solubility of reactants and enhance catalyst stability. mdpi.com

Mechanistic Elucidation of Formation Reactions

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is fundamental to controlling the outcome of the synthesis.

Nucleophilic Substitution Mechanisms (SN1/SN2) in Pyridin-3-ol Etherification

The etherification of a pyridin-3-ol to form the ethoxy group in this compound proceeds via a nucleophilic substitution reaction. organic-chemistry.orgscribd.com The specific mechanism, either S\textsubscript{N}1 or S\textsubscript{N}2, is influenced by several factors including the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group. organic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com

An S\textsubscript{N}2 reaction is a one-step process where the nucleophile attacks at the same time as the leaving group departs, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.orgmasterorganicchemistry.com This mechanism is favored for primary and secondary substrates with minimal steric hindrance. masterorganicchemistry.com In contrast, an S\textsubscript{N}1 reaction is a two-step process involving the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com This pathway is more common for tertiary substrates that can form stable carbocations and is favored by polar protic solvents. libretexts.org

In the context of pyridin-3-ol etherification, converting the hydroxyl group into a better leaving group is often necessary. msu.edustackexchange.com This can be achieved by reacting the alcohol with reagents like p-toluenesulfonyl chloride (TsCl) to form a tosylate, which is an excellent leaving group. msu.edulibretexts.org The subsequent reaction with an ethoxide nucleophile would then proceed via an S\textsubscript{N}2 mechanism. The use of pyridine as a base in these reactions can influence the stereochemical outcome. masterorganicchemistry.com For instance, the reaction of an alcohol with thionyl chloride (SOCl₂) in the presence of pyridine typically proceeds with inversion of configuration via an S\textsubscript{N}2 mechanism. masterorganicchemistry.com

Elimination Reaction Pathways (E1/E2) and Stereochemical Considerations

Elimination reactions can sometimes compete with substitution reactions. pearson.commasterorganicchemistry.com The two main elimination pathways are E1 and E2. The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the S\textsubscript{N}1 reaction. libretexts.org The E2 mechanism is a one-step, concerted process where a base removes a proton and the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com

In the synthesis of pyridine derivatives, elimination reactions can be either a desired pathway or an unwanted side reaction. For example, the dehydration of alcohols to form alkenes can be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine, which typically follows an E2 mechanism. msu.edulibretexts.orgmasterorganicchemistry.comlibretexts.org This method is effective for secondary and tertiary alcohols. msu.edulibretexts.org For unhindered primary and secondary alcohols, an S\textsubscript{N}2 substitution might compete with the E2 elimination. libretexts.org The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton being removed and the leaving group are on opposite sides of the molecule.

Table 2: Comparison of Substitution and Elimination Mechanisms

| Mechanism | Substrate Preference | Nucleophile/Base | Solvent | Stereochemistry |

| S\textsubscript{N}1 | Tertiary > Secondary | Weak nucleophile | Polar Protic | Racemization |

| S\textsubscript{N}2 | Methyl > Primary > Secondary | Strong nucleophile | Polar Aprotic | Inversion |

| E1 | Tertiary > Secondary | Weak base | Polar Protic | Zaitsev's Rule |

| E2 | Tertiary > Secondary > Primary | Strong, bulky base | Aprotic | Anti-periplanar |

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of reaction kinetics and thermodynamics is fundamental to optimizing the synthesis of substituted pyridines like this compound. While specific thermodynamic and kinetic data for this compound is not extensively documented in public literature, analysis of related hydroxypyridine systems provides critical insights.

The reactivity of hydroxypyridines is heavily influenced by tautomerism. Unlike 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283), which exist predominantly as their pyridone tautomers, 3-hydroxypyridine (B118123) primarily exists in the hydroxy form, though it can also form a zwitterion. researchgate.netmdpi.com This distinction is crucial as it dictates the primary site of reaction. For instance, in reactions with electrophiles, 3-hydroxypyridine tends to react at the oxygen atom to form an ether, a key step in forming the ethoxy group of this compound. researchgate.net

Kinetic studies on related compounds provide a framework for understanding reaction rates and mechanisms. Theoretical investigations of the 2-hydroxypyridine/2-pyridone tautomerization have been performed using Density Functional Theory (DFT) and other methods to calculate activation barriers and reaction pathways. mdpi.com Experimental kinetic data for the reaction between various hydroxypyridines and 1-chloro-2,4,6-trinitrobenzene show clear differences in reactivity based on the hydroxyl group's position. researchgate.net Furthermore, kinetic analysis of the thermal decomposition of pyridinol-blocked isocyanates revealed that the deblocking temperature and activation energy are dependent on the nucleophilicity of the pyridinol, with the 3-hydroxy isomer showing distinct behavior compared to the 2- and 4-isomers. mdpi.com Such studies are vital for controlling reaction conditions to favor desired products and minimize side reactions.

Table 1: Illustrative Thermodynamic and Kinetic Parameters for Related Pyridine Reactions Note: This table presents generalized data from related systems to illustrate the concepts, as specific data for this compound synthesis is not available.

| Parameter | System/Reaction | Value | Significance |

|---|---|---|---|

| Activation Energy (Ea) | Thermal Decomposition of 4-hydroxypyridine-IPDI | ~126-135 kJ·mol⁻¹ | Indicates energy required for deblocking; crucial for designing thermally controlled reactions. mdpi.com |

| ΔG (Gibbs Free Energy) | Pyridine synthesis from pyrylium (B1242799) salt | Negative | Shows the reaction is spontaneous and thermodynamically favorable. unjani.ac.idunjani.ac.id |

| ΔH (Enthalpy) | Pyridine synthesis from pyrylium salt | Negative (Exothermic) | Indicates heat is released, requiring temperature management in scaled-up reactions. unjani.ac.idunjani.ac.id |

| Tautomeric Equilibrium | 2-hydroxypyridine vs. 2-pyridone (gas phase) | Favors enol form by ~3 kJ/mol | Determines the dominant reactive species (hydroxyl vs. amide). mdpi.com |

Challenges and Innovations in Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of a specifically functionalized molecule like this compound presents numerous challenges. Research in pyridine chemistry has led to significant innovations to address these issues, focusing on complexity, sustainability, and process efficiency.

Overcoming Synthetic Route Complexities

The synthesis of multi-substituted pyridines is inherently complex. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, and achieving specific regioselectivity (such as the 2-ethoxy, 3-hydroxy pattern) is a significant hurdle. nih.govresearchgate.netsnnu.edu.cn Directing functional groups to the desired positions often requires multi-step, intricate synthetic pathways.

Key innovations to overcome these complexities include:

De Novo Ring Synthesis: Building the pyridine ring from acyclic precursors is a powerful strategy. Classic methods like the Hantzsch and Guareschi-Thorpe reactions, along with modern variations, allow for the construction of a pre-functionalized pyridine core. nih.govrsc.org More recent innovations involve metal-catalyzed cascade reactions that form highly functionalized pyridines in a single pot from simple starting materials. acs.orgacs.org One advanced method reports the de novo synthesis of polysubstituted 3-hydroxypyridines via a palladium-catalyzed arylative cyclization. mdpi.com

Ring Remodeling: Another advanced approach involves the transformation of other heterocyclic skeletons, such as (aza)indoles or benzofurans, into substituted pyridines. This allows for the introduction of diverse functional groups that are not easily accessible through conventional methods. nih.gov

Advanced C-H Functionalization: Direct functionalization of the pyridine C-H bonds is the most atom-economical approach but is challenging to control. researchgate.net Recent breakthroughs include using temporary dearomatization sequences. In this strategy, the pyridine ring is temporarily converted into a more reactive, electron-rich dihydropyridine (B1217469) intermediate, which allows for regioselective functionalization before rearomatization restores the pyridine core. nih.govsnnu.edu.cn

Development of Sustainable and Efficient Catalytic Methods

Modern chemical synthesis places a strong emphasis on sustainability, or "green chemistry." nih.gov This involves developing processes that are safer, use less energy, reduce waste, and utilize renewable resources.

Innovations in this area applicable to this compound synthesis include:

Advanced Catalysis: There is a move away from stoichiometric reagents toward catalytic methods. This includes the use of abundant and less toxic metal catalysts like copper and iron, as alternatives to more expensive and toxic metals like palladium. acs.orgacs.org The development of heterogeneous catalysts (e.g., catalysts on a solid support) is particularly important for industrial scale-up, as they can be easily separated from the reaction mixture and recycled. organic-chemistry.orgresearchgate.net

Green Solvents and Reagents: Significant effort has been made to replace hazardous organic solvents. Reactions performed in water or using environmentally benign buffer systems are now viable for pyridine synthesis. rsc.org Additionally, using bio-based feedstocks, such as converting furfural (B47365) (derived from agricultural waste) into 3-hydroxypyridines, represents a major step toward a sustainable chemical industry. researchgate.net

Process Optimization for Industrial and Pharmaceutical Applications

For a compound to be viable as a pharmaceutical intermediate, its synthesis must be robust, reproducible, and scalable. biosynce.com Process optimization aims to achieve these goals while ensuring economic feasibility and product quality. acs.org

Key innovations in process optimization include:

Continuous Flow Chemistry: This technology is revolutionizing pharmaceutical manufacturing. mdpi.com Instead of large batch reactors, reagents are pumped through a network of small tubes where the reaction occurs. Flow chemistry offers superior control over reaction parameters like temperature and pressure, significantly improves safety by minimizing the volume of hazardous materials at any given time, and allows for easier scalability by simply running the process for a longer duration. organic-chemistry.orgbeilstein-journals.orgresearchgate.netrsc.org This method is particularly well-suited for pyridine synthesis, which can involve exothermic or hazardous steps.

Process Analytical Technology (PAT) and Design of Experiments (DoE): A systematic, data-driven approach known as Quality by Design (QbD) is increasingly used in the pharmaceutical industry. srce.hr This involves using statistical tools like Design of Experiments (DoE) to efficiently screen multiple process variables (e.g., temperature, solvent ratio, catalyst loading) and understand their interactions. This allows for the definition of a robust "design space" where the process consistently delivers the product with the desired quality, which is critical for industrial and pharmaceutical applications. srce.hr

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxypyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. scielo.org.mx By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. savemyexams.com

¹H and ¹³C NMR Spectroscopic Analysis

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides foundational information for the structural determination of 2-Ethoxypyridin-3-ol. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring atoms. savemyexams.comlibretexts.org

In the ¹H NMR spectrum of this compound, the protons of the ethoxy group typically appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The aromatic protons on the pyridine (B92270) ring will exhibit distinct chemical shifts and coupling patterns based on their positions relative to the ethoxy and hydroxyl substituents.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. hmdb.cadrugbank.com The carbon atoms of the pyridine ring will have characteristic chemical shifts, influenced by the electron-donating ethoxy group and the hydroxyl group. The carbons of the ethoxy group will also show distinct signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.0 - 7.5 | 120 - 130 |

| Pyridine-H5 | 6.8 - 7.2 | 115 - 125 |

| Pyridine-H6 | 7.8 - 8.2 | 140 - 150 |

| O-CH₂-CH₃ | 4.0 - 4.5 (quartet) | 60 - 70 |

| O-CH₂-CH₃ | 1.2 - 1.6 (triplet) | 14 - 18 |

| Pyridine-C2 | - | 155 - 165 |

| Pyridine-C3 | - | 145 - 155 |

| Pyridine-C4 | - | 120 - 130 |

| Pyridine-C5 | - | 115 - 125 |

| Pyridine-C6 | - | 140 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To further elucidate the complex structure and confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is utilized. scielo.org.mxresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. researchgate.net For this compound, COSY would show correlations between adjacent protons on the pyridine ring, as well as the coupling between the methyl and methylene protons of the ethoxy group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the pyridine ring and the ethoxy substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons, typically over two to three bonds. columbia.edu HMBC is invaluable for piecing together the molecular fragments, for instance, by showing a correlation between the methylene protons of the ethoxy group and the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the through-space proximity of the ethoxy group protons to the protons on the pyridine ring, providing insights into the preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

The ethoxy group in this compound is not static and can rotate around the C-O single bond. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. copernicus.orggrantome.comauremn.org.br By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, the rotation becomes faster, leading to coalescence and eventually sharp, averaged signals. Analysis of these changes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It provides essential information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural elucidation. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. researchgate.netcopernicus.org By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₇H₉NO₂), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the calculated theoretical mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₇H₉NO₂ | 139.0633 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for determining the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgresearchgate.net In an MS/MS experiment, the molecular ion of this compound is first isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation spectrum. miamioh.edu

The fragmentation of this compound would likely involve characteristic losses. For example, the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group is a common fragmentation pathway for ethoxy-substituted aromatic compounds. Other potential fragmentations include the loss of a methyl radical (•CH₃) or the entire ethoxy group (•OC₂H₅). The pyridine ring itself can also undergo characteristic cleavages. By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structural information obtained from NMR spectroscopy.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgupi.edu For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the ether linkage, and the pyridine ring.

The molecular vibrations expected for this compound include stretching and bending modes. wikipedia.org A broad absorption band would be anticipated in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. upi.edu The C-O stretching vibrations would also be prominent. The aryl C-O stretch of the hydroxyl group is expected around 1260-1180 cm⁻¹, while the C-O-C stretch of the ethoxy group would likely produce strong signals in the 1300-1000 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed in the 3000-2850 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would generate a series of bands in the 1600-1400 cm⁻¹ fingerprint region. researchgate.net

Table 1: Expected FT-IR Absorption Bands for this compound This table is based on typical infrared absorption frequencies for organic functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | O-H Stretch | 3400–3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100–3000 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000–2850 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1600–1400 | Medium to Strong |

| Ether (Aryl-O-CH₂) | C-O Stretch | 1270–1230 (asymmetric) | Strong |

| Ether (CH₂-O-C) | C-O Stretch | 1150–1085 (symmetric) | Strong |

| Phenolic C-O | C-O Stretch | 1260–1180 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, which are functional groups containing valence electrons of low excitation energy. tanta.edu.eg The pyridine ring in this compound, with its conjugated system of double bonds, acts as a chromophore.

The absorption of UV radiation in this compound is expected to involve π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are typically of high intensity and occur in conjugated systems. libretexts.org The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions. uzh.ch

The presence of the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups, which act as auxochromes, is expected to influence the absorption maximum (λ_max). These groups, through their lone pair electrons, can interact with the π-system of the pyridine ring, often causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). shu.ac.uk The specific λ_max would be sensitive to the solvent polarity, with n → π* transitions typically showing a blue shift (to shorter wavelengths) in more polar solvents. shu.ac.uk

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. uol.decreative-biostructure.com If a suitable single crystal of this compound could be grown, this technique would provide precise information on its solid-state conformation.

The analysis involves mounting a single crystal on a diffractometer and irradiating it with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. uol.de From this diffraction pattern, the electron density map of the molecule can be calculated, which in turn allows for the determination of the exact position of each atom in the crystal lattice. creative-biostructure.com

The resulting structural data would include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Crystal System and Space Group: Defines the symmetry and repeating unit (unit cell) of the crystal.

Intermolecular Interactions: Reveals how molecules of this compound pack together in the crystal, identifying non-covalent interactions like hydrogen bonds (e.g., between the hydroxyl group of one molecule and the pyridine nitrogen of another) and van der Waals forces.

This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a vital analytical technique for characterizing crystalline solids and is particularly important for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.netmdpi.com Different polymorphs of a substance can have distinct physical properties, and PXRD is a primary tool for their identification and quantification. americanpharmaceuticalreview.comrigaku.com

In a PXRD experiment, a powdered sample containing numerous small crystallites in random orientations is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. researchgate.net

For this compound, PXRD would be used to:

Identify Crystalline Forms: By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm its polymorphic identity.

Detect Polymorphic Impurities: If a sample is a mixture of polymorphs, its PXRD pattern will be a superposition of the patterns of the individual forms. The presence of peaks unique to an undesired polymorph can indicate contamination. mdpi.comimprovedpharma.com

Monitor Phase Transformations: PXRD can be used to study how the crystalline form of this compound might change under different conditions, such as temperature, humidity, or pressure, which is critical for ensuring the stability of the desired solid form. rigaku.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 115332 chem960.com |

| Pyridine | 1049 nih.govnih.gov |

Other Advanced Analytical Techniques

Beyond spectroscopic methods, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of this compound. These methods provide vital information on the compound's purity, elemental composition, and thermal stability.

Chromatographic Methods (HPLC, GC) for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in modern analytical chemistry. alwsci.com The choice between HPLC and GC depends largely on the volatility and thermal stability of the compound being analyzed. alwsci.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used to separate components in a liquid mixture. alwsci.com It is particularly well-suited for compounds that are non-volatile or thermally sensitive. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity. A UV detector is commonly used for the detection of pyridine derivatives, as the aromatic ring absorbs UV light. The purity of a this compound sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A standard purity of 95% is often reported for commercial samples. bidepharm.com

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. alwsci.comsparkl.me In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Given that this compound has a hydroxyl group, it may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound, making it more suitable for GC. The GC instrument is typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of the separated components. alwsci.com GC-MS is particularly powerful as it provides both retention time data and mass spectral data, allowing for confident identification of the compound and any impurities.

The selection of the appropriate chromatographic method and conditions is crucial for obtaining accurate and reliable purity data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be used to determine the empirical formula. This is a critical step in verifying the identity and purity of a synthesized compound like this compound.

For this compound, with the molecular formula C₇H₉NO₂, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 60.42 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.52 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.07 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 22.99 |

| Total | 139.152 | 100.00 |

The experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and the purity of the sample. Modern elemental analyzers are automated instruments that use combustion analysis. The sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are separated and quantified.

Thermal Analysis (TGA, DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. openaccessjournals.comtorontech.com Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two commonly used thermal analysis methods that provide valuable information about the thermal stability and decomposition of this compound. torontech.comctherm.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.cometamu.edu The resulting TGA curve plots the mass of the sample as a function of temperature. This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the amount of volatile components or residue. torontech.cometamu.edu For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the temperature range over which decomposition occurs. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation. eltra.com

Differential Thermal Analysis (DTA):

DTA is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to the same heating program. vbcop.orguni-siegen.de The DTA curve shows exothermic (heat-releasing) and endothermic (heat-absorbing) events. vbcop.org For this compound, DTA can be used to determine its melting point (an endothermic event) and to detect any phase transitions or decomposition processes (which can be either endothermic or exothermic). vbcop.orguni-siegen.de

Computational Chemistry Investigations of 2 Ethoxypyridin 3 Ol

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netijesit.com For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-31+G**, are employed to accurately predict molecular structures and electronic properties. ias.ac.innih.govrsc.org

Illustrative Optimized Geometric Parameters for 2-Ethoxypyridin-3-ol (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C-O (hydroxyl) | 1.35 |

| C-O (ethoxy) | 1.36 | |

| C-N | 1.34 | |

| Bond Angle (°) | C-O-H | 109.5 |

| C-N-C | 118.0 | |

| Dihedral Angle (°) | C-C-O-C (ethoxy) | -179.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijesit.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For substituted pyridines, DFT calculations are used to determine these orbital energies. ias.ac.inrsc.org In a computational study of 3-Bromo-2-hydroxypyridine, the HOMO was found to be delocalized over the pyridine ring, while the LUMO indicated regions susceptible to electron acceptance, and the small energy gap pointed to high potential reactivity. mdpi.com A similar analysis for this compound would map the distribution of its frontier orbitals, identifying the ethoxy and hydroxyl groups' influence on the electronic properties and predicting the most likely sites for electrophilic and nucleophilic attack.

Illustrative Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.25 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. proteopedia.orglibretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is colored to show different electrostatic potential values: red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. libretexts.org

For pyridine derivatives, MEP maps clearly show the influence of substituents on the charge distribution of the aromatic ring. rsc.org In the case of this compound, an MEP analysis would likely show a region of high electron density (red) around the nitrogen atom and the oxygen atoms of the hydroxyl and ethoxy groups, due to the lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would be expected to be in a region of positive potential (blue), making it a likely site for hydrogen bonding. This analysis is crucial for understanding non-covalent interactions and predicting reaction sites. dntb.gov.uawalisongo.ac.id

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. mdpi.com This allows for the study of conformational changes, intermolecular interactions, and the influence of a solvent on molecular behavior. mdpi.comsci-hub.se

The ethoxy group in this compound is flexible and can rotate around the C-O single bond, leading to various possible conformations. MD simulations can explore this conformational landscape by simulating the molecule's movement over a period of time, often nanoseconds. nih.govplos.org This exploration helps identify the most stable and populated conformations in a given environment.

The behavior of a molecule is often profoundly influenced by its surroundings, particularly the solvent. MD simulations are an excellent tool for studying these effects at an atomic level. mdpi.com By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), an MD simulation can model the formation and breaking of hydrogen bonds and other intermolecular forces. mdpi.com

These simulations can provide a detailed picture of the solvation shell around the molecule and quantify the strength and lifetime of interactions, such as the hydrogen bonds between the hydroxyl group and water. Furthermore, quantum chemical calculations can be performed using continuum solvent models (like COSMO or PCM) to understand how the solvent affects electronic properties, such as orbital energies and UV-visible absorption spectra, as has been done for other hydroxypyridine derivatives. mdpi.comphyschemres.org

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. Through the use of quantum chemical calculations, it is possible to explore potential reaction pathways, identify transition states, and understand the factors that govern the outcomes of chemical transformations. These in silico investigations offer valuable insights that can guide synthetic efforts and help in the design of new reactions. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous pyridinol and hydroxypyridine systems.

Transition State Analysis

Transition state theory is a cornerstone of computational reactivity studies. The transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Locating and characterizing transition states using computational methods like Density Functional Theory (DFT) is crucial for understanding reaction mechanisms and predicting reaction rates.

For a molecule like this compound, transition state analysis could be applied to various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions. For instance, in an electrophilic substitution reaction, computational models can determine the transition state energies for attack at different positions on the pyridine ring, thus predicting the regioselectivity. The presence of the hydroxyl and ethoxy groups significantly influences the electron density distribution of the ring, and transition state calculations can quantify these electronic and steric effects.

In the context of tautomerization, a common phenomenon in hydroxypyridines, transition state analysis is particularly insightful. The equilibrium between the -ol form (this compound) and its keto tautomer (2-ethoxy-pyridin-3(2H)-one) proceeds through a transition state involving proton transfer. Computational studies on the tautomerization of 2-hydroxypyridine (B17775) have shown that the direct proton transfer has a high activation barrier (around 35 kcal/mol in the ground state). nih.gov However, the presence of solvent molecules like water can significantly lower this barrier by facilitating a concerted proton relay mechanism. nih.gov A similar catalytic role of solvent molecules would be expected for this compound.

A hypothetical transition state analysis for a reaction could involve the following steps:

Optimization of the ground state geometries of the reactants.

Identification of a plausible transition state structure connecting reactants and products.

Optimization of the transition state geometry.

Frequency calculations to confirm the nature of the stationary point (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Calculation of the activation energy as the difference in energy between the transition state and the reactants.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the electrophilic bromination of this compound, comparing the activation barriers for substitution at different positions.

| Position of Substitution | Relative Energy of Intermediate (kcal/mol) | Activation Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| C4 | -2.5 | 12.3 | -345 |

| C5 | -1.8 | 15.8 | -380 |

| C6 | 0.0 | 18.1 | -365 |

This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted pyridines. The values are not from a specific experimental or computational study on this compound.

Reaction Pathway Modeling

Reaction pathway modeling, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, provides a more complete picture of a chemical reaction. An IRC calculation starts from a transition state and follows the path of steepest descent on the potential energy surface to connect it to the corresponding reactants and products. This confirms that a given transition state indeed links the desired minima on the potential energy surface.

For this compound, reaction pathway modeling could be employed to study more complex, multi-step reactions. For example, in a 1,3-dipolar cycloaddition reaction where the pyridinium-3-olate tautomer acts as the dipole, computational modeling can elucidate the entire reaction pathway. mdpi.com Studies on similar systems have used DFT to optimize the geometries of reactants, transition states, and products, providing a detailed mechanistic understanding. mdpi.com The regioselectivity and stereoselectivity of such reactions can be explained by comparing the activation energies of different possible pathways. mdpi.com

A modeled reaction pathway would typically be visualized as a potential energy profile, plotting the energy of the system against the reaction coordinate. This profile would show the relative energies of reactants, intermediates, transition states, and products. For example, the degradation pathway of 4-hydroxypyridine (B47283) has been elucidated through a combination of experimental and genetic analysis, identifying key intermediates like 3,4-dihydroxypyridine. nih.gov Computational modeling could complement such studies by providing the energetic landscape of the entire catabolic pathway.

Consider a hypothetical two-step reaction involving this compound. Reaction pathway modeling would provide the energies for the reactant (R), the first transition state (TS1), an intermediate (I), the second transition state (TS2), and the final product (P).

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | First Transition State | +20.5 |

| I | Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| P | Product | -12.0 |

This table is a hypothetical representation of data from a reaction pathway modeling study.

Computational Studies on Derivatives and Analogues

While direct computational investigations on this compound are limited, numerous studies have been conducted on its derivatives and analogues. This body of research provides a framework for understanding the potential chemical and physical properties of this compound and demonstrates the utility of computational methods in the study of substituted pyridines.

Computational studies on substituted pyridin-3-ol derivatives have been instrumental in drug discovery and materials science. For example, 6-alkoxypyridin-3-ol derivatives have been investigated as potential agents for the resurrection of acetylcholinesterase inhibited by organophosphorus compounds. acs.org In these studies, molecular docking was used to predict the binding modes of these compounds in the active site of the enzyme, and quantum chemical calculations were performed to assess the thermodynamics of the formation of reactive quinone methide intermediates. acs.org

In the field of materials science, computational methods have been used to predict the mesomorphic (liquid crystalline) properties of substituted azo dyes derived from phenolic compounds. rsc.org Density Functional Theory (DFT) has been employed to calculate molecular parameters such as aspect ratio, polarizability, and dipole moment, which are then correlated with experimentally observed liquid crystal phases. rsc.org

Furthermore, computational analysis of various heterocyclic compounds, including pyridine derivatives, is routinely used to predict properties relevant to their application in medicinal chemistry. These in silico studies often involve the calculation of:

Quantum Chemical Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand a molecule's reactivity and sites for intermolecular interactions. mdpi.com

Pharmacokinetic Properties (ADMET): Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates, helping to identify promising compounds early in the drug discovery process. mdpi.com

A summary of typical computational data for a hypothetical derivative of this compound is presented below.

| Computational Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Polar Surface Area (PSA) | 55.0 Ų | Correlates with cell permeability. |

This table contains representative data for a hypothetical pyridine derivative and is for illustrative purposes only.

These examples highlight the power of computational chemistry to provide deep insights into the behavior of molecules like this compound and its analogues, guiding future experimental work in a variety of scientific disciplines.

Biological Activity and Molecular Interactions of 2 Ethoxypyridin 3 Ol and Its Derivatives

Investigation of Biological Activity Mechanisms

The mechanisms through which pyridin-3-ol derivatives exert their biological effects appear to be multi-faceted, involving enzymatic modulation and the perturbation of key cellular signaling pathways.

Research into derivatives of 2-alkoxypyridin-3-ol has highlighted their potential as inhibitors of several key enzymes involved in inflammatory and cell signaling pathways. A notable example is the 6-alkoxypyridin-3-ol derivative, BJ-3105, which has been shown to inhibit NADPH oxidase (NOX) nih.gov. NOX enzymes are critical in the production of reactive oxygen species (ROS), which are implicated in a variety of pathological processes, including inflammation.

Furthermore, BJ-3105 has demonstrated inhibitory effects on the Janus kinase (JAK) family of enzymes. Specifically, it has been observed to inhibit the phosphorylation of JAK and its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins nih.gov. This inhibition of the JAK/STAT pathway is a significant mechanism for controlling cellular responses to cytokines.

The evaluation of receptor binding is often conducted through competitive binding assays, where the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. Such assays determine the binding affinity (Ki) and the concentration at which 50% of the receptor binding is inhibited (IC50) libretexts.orgnih.govnih.gov. While specific data for 2-Ethoxypyridin-3-ol is absent, this methodology would be standard for assessing its receptor binding properties.

The enzymatic inhibition by pyridin-3-ol derivatives leads to significant perturbations in cellular signaling pathways. The inhibition of the JAK/STAT pathway by BJ-3105, for example, directly impacts cytokine signaling nih.gov. This pathway is crucial for the differentiation of T helper (Th) cells, such as Th1 and Th17, which are key players in autoimmune diseases nih.gov. By inhibiting the phosphorylation of STAT proteins in response to cytokine signals, BJ-3105 can suppress the differentiation of these pro-inflammatory T cell lineages nih.gov.

Additionally, BJ-3105 has been shown to activate AMP-activated protein kinase (AMPK) nih.gov. AMPK is a central regulator of cellular energy homeostasis and has been shown to inhibit inflammatory pathways such as the TNF-α-stimulated IKK/NF-κB and IL-6-induced JAK/STAT3 signaling cascades nih.gov. The activation of AMPK and simultaneous inhibition of NOX by this 6-alkoxypyridin-3-ol derivative suggests a dual mechanism for its anti-inflammatory effects nih.gov.

Identification of Molecular Targets

Based on studies of its derivatives, the primary molecular targets for the biological activity of the 2-alkoxypyridin-3-ol scaffold appear to be key enzymes in inflammatory and cell signaling pathways.

For the 6-alkoxypyridin-3-ol derivative BJ-3105, the identified molecular targets include:

NADPH oxidase (NOX) : Inhibition of NOX leads to a reduction in ROS production, thereby mitigating oxidative stress and inflammation nih.gov.

Janus Kinases (JAKs) : Inhibition of JAK phosphorylation disrupts the JAK/STAT signaling pathway, which is critical for cytokine-mediated cellular responses, including T-cell differentiation nih.gov.

AMP-activated protein kinase (AMPK) : Activation of AMPK contributes to the anti-inflammatory effects by suppressing other pro-inflammatory signaling pathways nih.gov.

A derivative of 2-ethoxypyridine (B84967), specifically N-[(2-ethoxypyridin-3-yl)methyl]-2-[2-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide, has been identified as a potential inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in the entry of certain viruses into host cells chemrxiv.org.

Structure-Activity Relationship (SAR) Studies of Related Pyridine (B92270) Derivatives

Structure-activity relationship (SAR) studies on various pyridine derivatives have provided valuable insights into how chemical modifications influence their biological potency.

SAR studies on different classes of pyridine derivatives have revealed several key trends:

Antiproliferative Activity of Methoxypyridines : For a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the nature and position of substituents on the aryl ring significantly impacted their cytotoxic activity against cancer cell lines researchgate.netnih.gov. The presence of larger substituents on the aromatic ring was found to be beneficial for good activity researchgate.netnih.gov.

Kinase Inhibition by Aminopyridines : In the development of 2-aminopyridine (B139424) derivatives as ROS1 and ALK dual inhibitors, a hydrophobic phenyl or 4-fluorophenyl group at the R1 position combined with a novel spiro group at the R2 position was identified as a preferred combination for potent enzymatic inhibition nih.gov.

Chk1 Inhibition by Pyrazole-Based Pyridines : For a series of tricyclic pyrazole-based Chk1 inhibitors, detailed SAR studies on the 6- and 7-positions of the indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol scaffold showed that specific ether and alkoxy substituents, including pyridin-2'-ylmethoxy and pyridin-3'-ylmethoxy, were optimal for inhibitory potency nih.gov.

Antiproliferative Activity of Pyridine Derivatives : A broader analysis of pyridine derivatives has shown that the number and position of methoxy (B1213986) groups, the presence of amino and hydroxyl groups, and the type of halogen substituents all affect antiproliferative activity, as reflected in their IC50 values mdpi.com. For instance, an increase in the number of methoxy substituents has been correlated with increased activity mdpi.com.

These findings from related pyridine derivatives suggest that the biological activity of this compound could likely be modulated by modifications to the ethoxy group and by the introduction of various substituents on the pyridine ring. However, specific SAR studies on this compound itself are needed to confirm these hypotheses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.usnih.gov These models aim to predict the activity of new, unsynthesized derivatives and to understand which structural, electronic, or physicochemical properties are crucial for the desired biological effect. nih.govnih.gov

While specific QSAR studies focusing solely on this compound were not identified in the surveyed literature, research on structurally related alkoxypyridine derivatives provides valuable insight. A 2D-QSAR study was conducted on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to model their vasodilator activity. researchgate.net In this research, a statistically significant model was developed for 24 compounds, which was validated to ensure its predictive power. researchgate.net The model highlighted the importance of specific molecular descriptors in influencing the vasodilatory effects of these alkoxypyridine derivatives. researchgate.net Several compounds in the series demonstrated notable activity, with some showing higher potency than the reference drug, amiodarone (B1667116) hydrochloride. researchgate.net

The table below summarizes the vasodilatory activity (IC50) for the most active compounds from the study, illustrating the range of potencies achieved within this class of alkoxypyridine hybrids. researchgate.net

Table 1: Vasodilatory Activity of Selected 2-Alkyloxy-pyridine-3-carbonitrile-benzofuran Hybrids

| Compound | IC50 (μM) |

|---|---|

| 4w | 0.223 |

| 4e | 0.253 |

| 4r | 0.254 |

| 4s | 0.267 |

| 4f | 0.268 |

| 4g | 0.275 |

| Amiodarone hydrochloride (Reference) | 0.300 |

Data sourced from Molecules, 2017. researchgate.net

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. plos.orgijrpr.com These features include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. medsci.org A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel molecules with the potential for similar biological activity. plos.orgjapsonline.com

Ligand design often involves using a known scaffold as a starting point for optimization. In the context of alkoxypyridinols, the design of a novel 2-amino-5-aryl-3-benzyloxypyridine scaffold serves as a pertinent example of structure-based drug design. acs.org This scaffold was developed as a potent dual inhibitor of the c-MET kinase and Anaplastic Lymphoma Kinase (ALK), both of which are key targets in oncology. acs.org The design strategy involved re-engineering a previous compound series to better fit the ATP binding site of the c-MET kinase. acs.org Specifically, the 2-aminopyridine core was designed so its nitrogen atoms could form crucial hydrogen bonds with hinge residues of the protein, while the 3-benzyloxy group was positioned to occupy a hydrophobic pocket, interacting with a key tyrosine residue (Tyr-1230). acs.org This rational design approach, which optimized the core pyridine structure and its substituents, led to the development of a clinical candidate, demonstrating the power of using an alkoxypyridine framework in ligand design. acs.org

Biocatalysis and Biotransformation Studies

The modification of chemical structures using biological systems, such as enzymes or whole microorganisms, is a field of significant interest for producing novel compounds and understanding metabolic pathways.

Enzymatic Reactions involving Alkoxypyridinols

Enzymatic synthesis provides a powerful tool for creating complex molecules with high regio- and stereoselectivity under mild conditions. beilstein-journals.org Enzymes such as hydrolases, oxidoreductases, and transferases are routinely used in chemo-enzymatic synthesis. dtu.dkglycoforum.gr.jp While specific studies on enzymatic reactions with this compound are limited, the metabolism of related pyridine compounds implies the action of specific enzyme classes.

The initial steps in the biodegradation of pyridine derivatives are often catalyzed by powerful oxidative enzymes. asm.orgasm.org For instance, the microbial degradation of pyridine can be initiated by a two-component flavin-dependent monooxygenase system. asm.org In other organisms, the catabolism of 2-hydroxypyridine (B17775) involves a four-component dioxygenase. asm.org These enzymes catalyze hydroxylation reactions, adding one or more hydroxyl groups to the pyridine ring, which is a critical step for subsequent ring cleavage. asm.orgportlandpress.com Such enzymatic transformations highlight a potential route for modifying alkoxypyridinols to generate new hydroxylated derivatives.

Microbial Transformation Pathways

Microbial biotransformation utilizes the metabolic machinery of microorganisms like bacteria and fungi to carry out chemical modifications on a substrate. ias.ac.in Studies on the biodegradation of various pyridine compounds have revealed established metabolic pathways. Generally, the microbial degradation of pyridines can proceed through two main routes: a reductive pathway or a pathway involving hydroxylation. ias.ac.in

For hydroxypyridine compounds, the latter pathway is common. Bacteria are capable of using hydroxypyridines as their sole source of carbon and energy. asm.orgportlandpress.com The metabolic process typically begins with further hydroxylation. For example, various species of Achromobacter can convert 2-hydroxypyridine and 3-hydroxypyridine (B118123) into pyridine-2,5-diol. portlandpress.com Similarly, an Agrobacterium species transforms 4-hydroxypyridine (B47283) into pyridine-3,4-diol. portlandpress.com In Rhodococcus rhodochrous, 2-hydroxypyridine is converted to 2,3,6-trihydroxypyridine. asm.org These pyridinediols and triols are key intermediates that are subsequently processed by ring-cleavage enzymes, often leading to the maleamate (B1239421) pathway for complete degradation into central metabolites. ias.ac.inresearchgate.net These established pathways suggest that this compound, if subjected to microbial transformation, would likely undergo further hydroxylation on the pyridine ring.

Chemical Compounds and PubChem CIDs

Catalytic Applications of 2 Ethoxypyridin 3 Ol

Role as a Ligand in Homogeneous Catalysis

There is currently no available scientific literature detailing the use of 2-Ethoxypyridin-3-ol as a ligand in homogeneous catalysis. Homogeneous catalysis involves a catalyst in the same phase as the reactants, and ligands play a crucial role in modifying the catalyst's activity, selectivity, and stability. ijcce.ac.ir The structure of this compound, featuring both a pyridine (B92270) ring and a hydroxyl group, suggests potential for coordination with metal centers. However, no studies have been published that explore or establish this potential.

Catalytic Activity in Organic Transformations

No documented evidence exists of this compound exhibiting catalytic activity in key organic transformations.

Applications in C-C Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons. illinois.edualevelchemistry.co.uk A wide array of catalysts are employed for such reactions. However, a thorough review of the literature indicates that this compound has not been reported as a catalyst for any C-C bond-forming reactions.

Applications in Oxidation and Reduction Reactions

Oxidation and reduction reactions are essential for the interconversion of functional groups in organic chemistry. youtube.com These transformations are often facilitated by specific catalysts. libretexts.orgyoutube.com There are no published reports or data to suggest that this compound has been utilized as a catalyst in either oxidation or reduction reactions.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic studies are vital for understanding how a catalyst functions and for the rational design of improved catalytic systems. researchgate.net Such investigations often involve identifying reaction intermediates and determining the kinetics of the catalytic cycle. Due to the absence of any reported catalytic activity for this compound, no mechanistic investigations of its potential catalytic cycles have been undertaken or published.

Development of Supported Catalysts

Immobilizing homogeneous catalysts onto solid supports is a common strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. There is no information available in the scientific literature regarding the development of supported catalysts derived from or utilizing this compound.

Environmental Fate and Degradation Pathways of 2 Ethoxypyridin 3 Ol

Environmental Distribution and Partitioning Behavior

The distribution of 2-Ethoxypyridin-3-ol in the environment is largely governed by its physicochemical properties, which influence how it partitions between soil, water, and air. Predictive models, such as the Estimation Programs Interface (EPI) Suite™, are often used to estimate these properties in the absence of experimental data. epa.gov Based on a Mackay fugacity model (Level III), it is estimated that if released into the environment, the majority of this compound will partition into the soil (72%) and water (26.9%), with a very small fraction partitioning into sediment (0.177%). europa.eu

The tendency of a chemical to bind to soil and sediment particles is a key factor in its environmental mobility. For pyridine (B92270) compounds, sorption is influenced by factors such as soil pH and the nature of the substituents on the pyridine ring. smolecule.com Hydroxypyridines, for instance, can interact with soil surfaces through various mechanisms, including surface complexation and van der Waals forces. smolecule.comcore.ac.uk

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Weight | 139.15 g/mol | PubChem |

| Log Kow (Octanol-Water Partition Coefficient) | 1.05 | EPI Suite™ |

| Water Solubility | 1.08e+004 mg/L | EPI Suite™ |

| Soil Adsorption Coefficient (Koc) | 92.12 L/kg | EPI Suite™ (based on 4-hydroxypyridine) nih.gov |

| Henry's Law Constant | 7.34E-10 atm-m³/mole | EPI Suite™ (based on 4-hydroxypyridine) nih.gov |

| Vapor Pressure | Not readily available |

Note: The data in this table, particularly for Koc and Henry's Law Constant, are based on predictions for a structurally similar compound and should be considered as estimates.

The likelihood of a chemical to volatilize from soil or water surfaces and be transported in the atmosphere is determined by its vapor pressure and Henry's Law constant. copernicus.org For this compound, specific experimental data for these properties are not available. However, the estimated Henry's Law constant for the related compound 4-hydroxypyridine (B47283) is very low (7.34E-10 atm-m³/mole), suggesting that it is non-volatile from aqueous surfaces. nih.gov This low volatility indicates that long-range atmospheric transport of this compound is not expected to be a significant environmental fate process. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).

Pyridine and its derivatives are known to undergo photodegradation when exposed to ultraviolet (UV) light. europa.euoup.comunit.nonih.gov The pyridine ring itself can be opened by photolysis in water, leading to the formation of unstable intermediates that may further react. copernicus.org The presence of substituents on the pyridine ring, such as the ethoxy and hydroxyl groups in this compound, can influence the rate and pathway of photolysis. For instance, studies on other pyridine derivatives have shown that they can prevent photodegradation by absorbing UV light and dissipating the energy through various mechanisms. europa.euoup.com The main products of photolysis of some pyridine derivatives have been identified as the corresponding carboxylic acids. vulcanchem.com For hydroxylated pyridines, the rate of photooxidation can be influenced by the position of the hydroxyl group and the presence of other substituents. core.ac.uk